molecular formula C96H126N22O16S B1146007 Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans CAS No. 142988-22-5

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans

Cat. No.: B1146007
CAS No.: 142988-22-5
M. Wt: 1876.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans” is an angiotensinogen peptide . It has been used as a substrate for Renin and assayed by fluorescence to study the binding affinity of protease inhibitors . Dabcyl, a part of this compound, is a fluorescent label that can be used in peptide and biochemical assays, including fluorescence assay .


Chemical Reactions Analysis

“this compound” has been used as a substrate for Renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences the blood pressure.


Physical and Chemical Properties Analysis

“this compound” is soluble in water . Dabcyl, a part of this compound, has little fluorescence quenching with other compounds, making it ideal for use in fluorescence assays .

Mechanism of Action

“Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans” has been used to study the binding affinity of protease inhibitors . Protease inhibitors are drugs that inhibit the function of protease enzymes, which play a key role in viral replication. By inhibiting these enzymes, protease inhibitors prevent new viruses from emerging, thus slowing down or preventing the progression of the disease.

Safety and Hazards

There is no hazardous surcharge associated with this product . It is intended for research use only and not for human or veterinary use .

Properties

IUPAC Name

benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTFTYIAHDJKAO-DWXCNEKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H126N22O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1876.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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